N-Hydroxy-N'-(3-phenylpropyl)urea
Description
N-Hydroxy-N'-(3-phenylpropyl)urea is a urea derivative characterized by a hydroxyl group attached to one nitrogen atom and a 3-phenylpropyl substituent on the adjacent nitrogen. Urea derivatives are widely studied for their diverse biological activities, including enzyme inhibition and antioxidant properties.
Properties
CAS No. |
919996-57-9 |
|---|---|
Molecular Formula |
C10H14N2O2 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
1-hydroxy-3-(3-phenylpropyl)urea |
InChI |
InChI=1S/C10H14N2O2/c13-10(12-14)11-8-4-7-9-5-2-1-3-6-9/h1-3,5-6,14H,4,7-8H2,(H2,11,12,13) |
InChI Key |
NUMTVYPKEHWKQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)NO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-N’-(3-phenylpropyl)urea typically involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is advantageous due to its simplicity, mild reaction conditions, and high chemical purity of the product. The reaction can be carried out at room temperature, and the product can be isolated through simple filtration or routine extraction procedures .
Industrial Production Methods
Industrial production of N-Hydroxy-N’-(3-phenylpropyl)urea follows similar synthetic routes but on a larger scale. The process is designed to be resource-efficient and environmentally friendly, avoiding the use of hazardous reagents such as phosgene . The scalability of the synthesis method makes it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-N’-(3-phenylpropyl)urea undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amines.
Substitution: The phenylpropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions often require catalysts or specific reaction conditions to proceed efficiently.
Major Products Formed
The major products formed from these reactions include oxo derivatives, amines, and various substituted ureas, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-Hydroxy-N’-(3-phenylpropyl)urea has a wide range of applications in scientific research:
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: N-Hydroxy-N’-(3-phenylpropyl)urea is used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-Hydroxy-N’-(3-phenylpropyl)urea involves its interaction with specific molecular targets, such as enzymes. The hydroxy group plays a crucial role in binding to the active site of the enzyme, thereby inhibiting its activity . This inhibition can affect various biochemical pathways, making the compound useful in therapeutic applications.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Observations:
Key Findings:
- Antioxidant Potential: Hydroxyurea derivatives, including the target compound, may exhibit radical-scavenging activity similar to butylated hydroxyanisole (BHA), as seen in related hydroxamic acids .
- Herbicidal vs. Pharmacological Activity : Fenuron and isoproturon (from ) are herbicidal due to their electron-withdrawing substituents, whereas the target compound’s hydroxyl group may favor pharmacological applications .
- Structural Flexibility : The 3-phenylpropyl chain in the target compound may allow for better conformational adaptability in binding pockets compared to rigid aromatic derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
